molecular formula C13H22N2O5 B561832 t-Butyl-L-aspartyl-L-proline CAS No. 64642-65-5

t-Butyl-L-aspartyl-L-proline

Cat. No.: B561832
CAS No.: 64642-65-5
M. Wt: 286.328
InChI Key: ZSUIRCJCXXBWHP-IUCAKERBSA-N
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Description

t-Butyl-L-aspartyl-L-proline is a synthetic dipeptide analog of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating aspartic acid and proline, positions it as a valuable intermediate for the design of novel bioactive molecules. Proline is a unique, conformationally rigid, endogenous amino acid that is a key constituent of proteins and is widely appreciated as a building block (tecton) for the rational design of new bioactive substances . The incorporation of proline into compounds is known to substantially influence the properties of the molecular backbone, affecting folding and interaction with biological targets . Furthermore, the conjugation of natural compounds or synthetic intermediates with amino acids is a established strategy in research to modulate the physicochemical and pharmacokinetic properties of lead compounds, potentially enhancing water solubility and target specificity . The t-butyl protecting group on the aspartic acid residue is a critical feature that provides synthetic utility, allowing for selective deprotection during multi-step synthesis. This makes this compound a promising reagent for researchers developing new peptide-based therapeutics and chemical probes, particularly in the context of creating agonists or antagonists for specific metabolic or signaling pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUIRCJCXXBWHP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654531
Record name (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-65-5
Record name (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for T Butyl L Aspartyl L Proline and Analogous Protected Dipeptides

Principles of Peptide Bond Formation in Dipeptide Synthesis

The formation of a peptide bond is a condensation reaction that joins two amino acids. wikipedia.org This process involves the reaction of the carboxyl group of one amino acid with the amino group of another, resulting in the elimination of a water molecule. libretexts.org To achieve a controlled and specific peptide bond formation, all other reactive functional groups on the amino acids must be temporarily protected. gtpeptide.com This ensures that the desired peptide bond is formed exclusively between the α-carboxyl group of one amino acid and the α-amino group of the other. gtpeptide.com The synthesis of a dipeptide therefore involves a three-step cycle for each amino acid added: protection of reactive groups, activation of the carboxyl group for peptide bond formation, and selective deprotection of the α-amino group to allow for the next coupling step. gtpeptide.com

The efficiency and success of dipeptide synthesis heavily rely on the choice of coupling reagents and the optimization of reaction conditions. creative-peptides.com Coupling reagents are used to activate the carboxyl group of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid. bachem.com

A variety of coupling reagents have been developed, each with its own advantages and specific applications. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.net

Carbodiimides , such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), have been widely used in peptide synthesis. bachem.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. creative-peptides.combachem.com

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are known for their high coupling efficiency.

Aminium/Uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly reactive and are particularly effective for coupling sterically hindered amino acids. creative-peptides.combachem.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another efficient reagent that is notable for its water-soluble byproducts, making it a "greener" option. acs.org

The optimization of reaction conditions involves several factors:

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used solvents in peptide synthesis. acs.org

Temperature: Coupling reactions are typically carried out at room temperature, but for difficult couplings, the temperature may be adjusted. creative-peptides.com

Reaction Time: The duration of the coupling reaction is optimized to ensure completion while minimizing potential side reactions. creative-peptides.com

Base: A tertiary base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is often added to neutralize the proton released during the reaction and to facilitate the coupling process. acs.org

Interactive Data Table: Common Coupling Reagents and Their Characteristics

Coupling ReagentClassKey Features
DCCCarbodiimide (B86325)Popular, often used with additives to reduce racemization. bachem.com
DICCarbodiimideSimilar to DCC but with a more soluble urea (B33335) byproduct. acs.org
HATUAminium/Uronium SaltHighly reactive, effective for hindered couplings. creative-peptides.combachem.com
HBTUAminium/Uronium SaltEfficient and widely used. bachem.com
PyBOPPhosphonium SaltHigh coupling efficiency.
COMUAminium/Uronium Salt"Green" reagent with water-soluble byproducts. acs.org

Maintaining the stereochemical integrity of the amino acid residues during peptide bond formation is crucial, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. researchgate.net Racemization is the process where the chiral center of an amino acid is inverted, leading to a mixture of L- and D-isomers. peptide.com

Several strategies are employed to control stereochemistry during dipeptide coupling:

Use of Additives: Additives like HOBt and HOAt, when used with carbodiimide coupling reagents, can effectively suppress racemization. creative-peptides.compeptide.com

Choice of Coupling Reagent: Certain coupling reagents are known to cause less racemization than others. For instance, phosphonium and aminium/uronium salt-based reagents are generally preferred for minimizing racemization. bachem.com

Reaction Conditions: The reaction conditions, including the type of base and solvent, can influence the extent of racemization. The use of sterically hindered bases can sometimes help in reducing racemization.

Protecting Groups: The nature of the N-terminal protecting group can also play a role. Urethane-based protecting groups, such as Fmoc and Boc, are known to be effective in preventing racemization of the activated amino acid.

Heterochiral Coupling Preference: Interestingly, some studies have shown a consistent and significant preference for heterochiral coupling (the reaction between an L-amino acid and a D-amino acid) in competitive coupling reactions. rsc.org This intrinsic preference can be a factor in controlling the stereochemical outcome of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) of t-Butyl-L-aspartyl-L-proline

Solid-phase peptide synthesis (SPPS) is a widely used method for the synthesis of peptides, including protected dipeptides like this compound. wikipedia.orgbachem.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by the sequential addition of protected amino acids. wikipedia.orgbachem.com

The general cycle of SPPS involves the following steps:

Attachment of the first amino acid to the resin: The C-terminal amino acid, with its α-amino group protected, is covalently linked to the solid support. peptide.com

Deprotection: The Nα-protecting group of the resin-bound amino acid is removed. wikipedia.org

Coupling: The next Nα-protected amino acid is activated and coupled to the deprotected amino group of the resin-bound amino acid. wikipedia.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. wikipedia.orgbachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed. peptide.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a popular and versatile orthogonal protecting group scheme used in SPPS. iris-biotech.deacs.org In this strategy, the α-amino group is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.comiris-biotech.de

The orthogonality of this strategy lies in the fact that the Fmoc group can be selectively removed with a mild base (typically a solution of piperidine (B6355638) in DMF) without affecting the acid-labile side-chain protecting groups. researchgate.netiris-biotech.de Conversely, the side-chain protecting groups and the linkage to the resin are stable to the basic conditions used for Fmoc deprotection but can be removed simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). researchgate.netiris-biotech.de

The kinetics of Fmoc deprotection can be influenced by several factors:

Base Concentration: The concentration of the base used for deprotection affects the reaction rate. While a 20% solution of piperidine in DMF is standard, studies have shown that lower concentrations can also be effective. researchgate.net

Steric Hindrance: The steric hindrance around the N-terminus of the peptide can slow down the deprotection rate. For example, the deprotection of an arginine residue with a bulky Pbf side-chain protecting group requires a longer reaction time compared to a less hindered residue like leucine. nih.govresearchgate.net

Alternative Bases: While piperidine is the most common base for Fmoc removal, other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotect the Fmoc group much faster. peptide.com However, DBU is a non-nucleophilic base and can promote side reactions like aspartimide formation, especially in the presence of aspartic acid residues. peptide.compeptide.com Therefore, its use requires careful consideration.

Interactive Data Table: Factors Affecting Fmoc Deprotection

FactorInfluence on DeprotectionNotes
Base ConcentrationHigher concentration generally leads to faster deprotection.Even lower concentrations can be efficient. researchgate.net
Steric HindranceIncreased steric hindrance can slow down the reaction.Arginine(Pbf) deprotects slower than Leucine. nih.govresearchgate.net
Type of BaseDifferent bases have different reaction kinetics.DBU is faster than piperidine but can cause side reactions. peptide.com

In the synthesis of peptides containing L-aspartic acid, the protection of its side-chain carboxyl group is essential to prevent unwanted side reactions. The tert-butyl (tBu) ester is the most commonly used protecting group for the side chain of aspartic acid in the Fmoc/tBu strategy. iris-biotech.depeptide.com

The primary roles of the t-butyl ester protection are:

Prevention of Side Reactions: The tBu ester protects the side-chain carboxyl group from participating in the peptide bond formation, ensuring that only the α-carboxyl group reacts.

Minimization of Aspartimide Formation: A significant side reaction involving aspartic acid is the formation of an aspartimide (a succinimide (B58015) derivative). peptide.comchemrxiv.org This occurs when the peptide backbone nitrogen attacks the side-chain ester, particularly under basic conditions used for Fmoc deprotection. chemrxiv.org The resulting aspartimide can then be opened by a nucleophile (like piperidine) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts. peptide.com The bulky tert-butyl ester sterically hinders this intramolecular cyclization, thereby minimizing aspartimide formation. chemrxiv.org

Orthogonality: The tBu ester is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step. iris-biotech.denih.gov

While the tBu ester is effective, other protecting groups for the aspartic acid side chain are also available for specific applications. For instance, allyl esters can be used when selective deprotection of the side chain is required, as they are stable to both TFA and piperidine but can be removed with a palladium catalyst. peptide.com

Application of the Fmoc/tBu Orthogonal Protecting Group Strategy

C-Terminal L-Proline Attachment to Solid Supports and Linker Chemistry

To circumvent this issue, sterically hindered and acid-labile resins are often employed. The 2-chlorotrityl chloride (2-CTC) resin is a preferred choice for attaching the first amino acid. The bulky nature of the trityl group effectively prevents the intramolecular cyclization that leads to DKP formation. Furthermore, the high acid lability of the 2-CTC linker allows for the cleavage of the completed peptide from the resin under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the amino acid side chains.

The attachment of Fmoc-L-proline to the 2-CTC resin is typically achieved by reacting the protected amino acid with the resin in the presence of a tertiary amine, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM). The loading of the amino acid onto the resin is a critical parameter that needs to be carefully controlled to ensure optimal synthesis efficiency.

Table 1: Common Resins and Linkers for C-Terminal Proline Attachment

Resin/LinkerKey FeaturesCleavage Conditions
2-Chlorotrityl Chloride (2-CTC) High acid lability, sterically hindered to prevent diketopiperazine formation.Dilute trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA).
Wang Resin Moderate acid lability.Higher concentrations of TFA (e.g., 50-95%).
Merrifield Resin Requires strong acid for cleavage.Anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Addressing Synthetic Challenges in Aspartyl-Proline Sequences

The synthesis of peptide sequences containing both aspartic acid and proline presents unique challenges that require careful consideration of protecting group strategies and reaction conditions to minimize the formation of undesirable byproducts.

Aspartimide formation is a notorious side reaction that occurs during peptide synthesis, particularly in sequences containing aspartic acid. This intramolecular cyclization reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartyl residue, leading to the formation of a five-membered succinimide ring. This aspartimide intermediate can then undergo base-catalyzed hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.

The formation of aspartimide is influenced by several factors, including the sequence of the peptide, the nature of the amino acid following the aspartyl residue, and the reaction conditions, particularly the basicity of the medium used for Fmoc deprotection. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction.

Several strategies have been developed to suppress or prevent aspartimide formation:

Modification of Deprotection Conditions: Using a less basic reagent for Fmoc removal, such as piperazine (B1678402) instead of piperidine, can reduce the incidence of aspartimide formation. The addition of acidic additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution has also been shown to mitigate this side reaction.

Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups for the β-carboxyl group of aspartic acid can sterically hinder the intramolecular cyclization. Examples include the 3-methylpent-3-yl (OMpe) ester.

Backbone Protection: The introduction of a protecting group on the amide nitrogen of the peptide bond following the aspartic acid residue can effectively prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group for this purpose.

Epimerization, the change in the configuration of a single stereocenter, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. peptide.com This process can alter the three-dimensional structure of the peptide and, consequently, its biological activity. peptide.com

Epimerization can occur at the α-carbon of an amino acid residue during the activation and coupling steps of peptide synthesis. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can tautomerize to a resonance-stabilized and achiral form. Subsequent nucleophilic attack by the incoming amino group can occur from either face of the oxazolone ring, leading to a mixture of L- and D-isomers.

Amino acids with electron-withdrawing groups on their side chains, such as histidine and cysteine, are particularly susceptible to epimerization. The risk of epimerization is also higher during the coupling of peptide fragments (fragment condensation).

To minimize epimerization, several precautions can be taken:

Choice of Coupling Reagents: The use of coupling reagents that suppress oxazolone formation is crucial. Additives such as HOBt and its derivatives (e.g., 6-Cl-HOBt) are commonly used in conjunction with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to minimize racemization. americanpeptidesociety.org Uronium- and phosphonium-based coupling reagents such as HBTU, HATU, and PyBOP are also effective in reducing epimerization.

Reaction Conditions: Performing the coupling reactions at lower temperatures can help to reduce the rate of epimerization. The choice of solvent and the base used for neutralization can also influence the extent of racemization.

Automated Synthesis Techniques for Dipeptide Library Generation

The development of automated peptide synthesizers has revolutionized the field of peptide chemistry, enabling the rapid and efficient synthesis of large numbers of peptides. researchgate.net These instruments automate the repetitive steps of solid-phase peptide synthesis, including deprotection, washing, coupling, and capping. researchgate.net

Automated synthesizers are particularly well-suited for the generation of dipeptide libraries, which are valuable tools in drug discovery and proteomics research. These libraries can be used to screen for biological activity, identify enzyme substrates, and map protein-protein interactions.

There are two main types of automated peptide synthesizers:

Parallel Synthesizers: These instruments can synthesize multiple peptides simultaneously in separate reaction vessels. This allows for the rapid generation of a large number of individual dipeptides.

Combinatorial Synthesizers: These synthesizers employ a "split-and-pool" strategy to generate vast libraries of peptides. In this approach, the resin is divided into multiple portions, each of which is coupled with a different amino acid. The portions are then combined, mixed, and re-divided for the next coupling cycle. This process results in a library where each resin bead contains a single peptide sequence.

The use of automated synthesis techniques significantly accelerates the process of dipeptide library generation, allowing researchers to explore a vast chemical space in a relatively short period.

Solution-Phase Synthesis of this compound

While solid-phase synthesis is the dominant method for preparing peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of short peptides and for cases where SPPS is problematic.

Fragment Condensation Approaches for Dipeptide Assembly

Fragment condensation is a strategy in which pre-synthesized, protected peptide fragments are coupled together in solution to form a larger peptide. In the context of dipeptide synthesis, this involves the coupling of two protected amino acid derivatives.

The synthesis of this compound via a fragment condensation approach would typically involve the following steps:

Protection of Amino Acids: The starting materials, L-aspartic acid and L-proline, must be appropriately protected to prevent unwanted side reactions. For the synthesis of this compound, the N-terminus of aspartic acid is protected with a tert-butoxycarbonyl (Boc) group, and its side-chain carboxyl group is protected as a tert-butyl ester (OtBu). The C-terminus of proline is typically protected as a methyl or benzyl (B1604629) ester.

Activation of the Carboxyl Group: The C-terminal carboxyl group of the N-protected aspartic acid derivative (Boc-Asp(OtBu)-OH) is activated to facilitate the formation of the peptide bond. This is commonly achieved using a coupling reagent such as DCC in the presence of an additive like HOBt to suppress racemization. americanpeptidesociety.org The activation reaction forms a highly reactive intermediate, such as an O-acylisourea or an active ester.

Coupling Reaction: The activated aspartic acid derivative is then reacted with the protected proline ester (e.g., H-Pro-OMe) in a suitable organic solvent. The free amino group of the proline derivative attacks the activated carboxyl group of the aspartic acid derivative, forming the peptide bond.

Purification: After the coupling reaction is complete, the desired dipeptide product, Boc-Asp(OtBu)-Pro-OMe, is isolated and purified from the reaction mixture. This typically involves removing the urea byproduct (in the case of DCC coupling) by filtration and then purifying the dipeptide using techniques such as crystallization or chromatography.

Deprotection (if necessary): If the final product requires free carboxyl or amino termini, the protecting groups can be removed in subsequent steps. For example, the methyl ester on the proline residue can be saponified, and the Boc group can be removed with a strong acid like TFA.

Table 2: Key Reagents in the Solution-Phase Synthesis of this compound

ReagentFunction
Boc-Asp(OtBu)-OH N-terminally and side-chain protected aspartic acid.
H-Pro-OMe C-terminally protected proline.
DCC (Dicyclohexylcarbodiimide) Coupling reagent to activate the carboxyl group.
HOBt (1-Hydroxybenzotriazole) Additive to suppress racemization.
DCM (Dichloromethane) Reaction solvent.
TFA (Trifluoroacetic acid) Reagent for Boc deprotection.

Precursor Synthesis and Functionalization Relevant to this compound

The synthesis of the target dipeptide relies on the availability of appropriately protected amino acid building blocks and methods for their subsequent modification.

Synthesis of Fmoc-L-Asp(OtBu)-OH and Boc-L-Pro-OH Building Blocks

The building blocks Fmoc-L-Asp(OtBu)-OH and Boc-L-Pro-OH are fundamental reagents in modern peptide synthesis. peptide.commedchemexpress.com

Fmoc-L-Asp(OtBu)-OH (N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 4-(1,1-dimethylethyl) ester): This derivative is prepared from L-aspartic acid through a multi-step process. The synthesis generally involves the selective protection of the β-carboxyl group as a tert-butyl ester, followed by the introduction of the Fmoc group onto the α-amino group. The tert-butylation can be achieved by reacting aspartic acid with isobutylene (B52900) in the presence of a strong acid catalyst. Subsequently, the Fmoc group is introduced by reacting the resulting H-Asp(OtBu)-OH with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl under basic conditions. chemicalbook.com

Boc-L-Pro-OH (N-(tert-butoxycarbonyl)-L-proline): The synthesis of Boc-L-Proline is typically accomplished by reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. libretexts.org The reaction is straightforward and proceeds in high yield. Common solvent systems include aqueous dioxane, tetrahydrofuran, or dimethyl sulfoxide (B87167) with bases such as sodium hydroxide (B78521) or triethylamine. libretexts.org

These building blocks are commercially available from numerous suppliers, reflecting their widespread use in both solid-phase and solution-phase peptide synthesis. medchemexpress.com

Chemical Modifications and Derivatization at Aspartyl and Prolyl Residues

Beyond the direct synthesis of the dipeptide, the aspartyl and prolyl residues can be subjected to various chemical modifications to introduce novel functionalities or structural constraints.

A key strategy for modifying the aspartyl residue within a peptide sequence is the selective removal of its side-chain protecting group, followed by reaction of the now-free carboxylic acid. This requires an orthogonal protecting group scheme where the side-chain protection can be cleaved without affecting the N-terminal, C-terminal, or other side-chain protecting groups. peptide.com

The use of an allyl ester (OAll) for the aspartyl side chain is a classic example. After the peptide backbone is assembled, the allyl group can be removed with a palladium catalyst. The resulting free carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively, introducing new functional groups into the peptide.

More recently, methods for the selective deprotection of the commonly used tert-butyl ester have been developed. A notable method employs ferric chloride (FeCl₃) in dichloromethane. acs.org This Lewis acid-based approach allows for the cleavage of the tBu ester under mild conditions that are compatible with the acid-labile linkers used in Fmoc-based solid-phase synthesis, and it is also applicable to solution-phase chemistry. acs.orgnih.gov The reaction is typically rapid and efficient. acs.org Once deprotected, the side-chain carboxylate can be re-functionalized using standard peptide coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to form amides with various nucleophiles, such as amines or mercaptans (to form thioesters). nih.gov

Table 2: Conditions for Selective Deprotection of Aspartyl Side-Chain Esters

Protecting Group Reagent Solvent Typical Conditions Reference
tert-Butyl (OtBu) Ferric Chloride (FeCl₃) Dichloromethane (DCM) 1.5 equiv FeCl₃, 1 hour, room temp (solution phase). acs.org
Allyl (OAll) Pd(PPh₃)₄ / Scavenger THF / DCM Catalytic Pd(0), Nucleophilic scavenger (e.g., PhSiH₃), room temp.
2-Phenylisopropyl (O-2-PhiPr) Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 1% TFA in DCM, room temp. peptide.com

The incorporation of proline analogs into peptide sequences is a powerful tool for influencing peptide conformation and biological activity. Modifications are typically made at the C4 position of the pyrrolidine (B122466) ring. nih.gov

One versatile approach for generating a wide array of substituted prolines is termed "proline editing". nih.gov This method often starts with the incorporation of a commercially available derivative, such as 4-hydroxyproline (B1632879) (Hyp), into the peptide sequence. nih.gov The hydroxyl group can then serve as a handle for further chemical transformations. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a sulfonate ester), which can then be displaced by various nucleophiles via an Sₙ2 reaction to introduce new functionalities with inversion of stereochemistry. nih.gov Alternatively, oxidation of the hydroxyl group to a ketone (4-oxoproline) provides an electrophilic center for further reactions. nih.gov

While many of these modifications are developed for solid-phase synthesis, the principles allow for the solution-phase synthesis of novel Fmoc-protected proline derivatives. These monomers can then be incorporated into dipeptides using standard coupling methods. For example, enantiomerically pure cis-4-hydroxy-L-proline and its derivatives can be synthesized and prepared as intermediates suitable for peptide synthesis. researchgate.net The synthesis of these building blocks often involves intramolecular cyclization of epoxy amino acids derived from allylglycines. researchgate.net

Examples of substituted proline derivatives that can be incorporated include:

4-Hydroxyproline (Hyp): Both cis and trans isomers are used to study and influence collagen stability and peptide conformation. researchgate.netnih.gov

4-Fluoroproline (Flp): The incorporation of fluorine can induce strong stereoelectronic effects that significantly alter the puckering of the proline ring and the cis/trans isomerism of the peptide bond. researchgate.net

4-Aminoproline (Amp): Introduces a basic functional group for further derivatization or to alter peptide properties.

The synthesis of these derivatives as Fmoc-protected building blocks allows for their direct use in the stepwise construction of dipeptides and larger peptide sequences. nih.gov

Chemical Reactivity and Derivatization Strategies of T Butyl L Aspartyl L Proline

Selective Deprotection of t-Butyl-L-aspartyl-L-proline

The selective removal of protecting groups is a cornerstone of peptide chemistry, enabling the stepwise construction of complex peptide chains. In the case of this compound, the focus is on the acid-labile t-butyl group and the potential for orthogonal strategies that allow for differential deprotection of various functionalities within a growing peptide.

Acid-Labile Removal of the t-Butyl Ester Group

The t-butyl ester protecting the side-chain carboxyl group of the aspartyl residue is known for its susceptibility to acidic conditions. nih.govacs.org This acid-labile nature is a key feature for its removal.

Trifluoroacetic Acid (TFA): A common and effective method for cleaving t-butyl esters is treatment with trifluoroacetic acid (TFA). acs.orgresearchgate.netpeptide.com The concentration of TFA can be modulated to achieve selective deprotection. For instance, lower concentrations of TFA (e.g., 1% in dichloromethane) can selectively remove highly acid-sensitive groups like 2-phenylisopropyl esters, while higher concentrations are required for the more stable t-butyl esters. peptide.com To prevent unwanted side reactions, such as the alkylation of nucleophilic residues by the released tert-butyl cation, scavengers are often added to the reaction mixture. wiley-vch.de

Lewis Acids: An alternative to protic acids is the use of Lewis acids. Reagents such as zinc bromide (ZnBr₂) in dichloromethane (B109758) have been shown to chemoselectively hydrolyze tert-butyl esters. researchgate.netacs.org This method can be advantageous when other acid-sensitive groups that are labile to protic acids are present in the peptide. acs.org Another Lewis acid, ferric chloride (FeCl₃), has also been demonstrated as an efficient and mild reagent for the on-resin deprotection of side-chain tert-butyl-protected aspartic acid. nih.govacs.org

Polyfluorinated Alcohols: A novel method involves the use of 0.1 M HCl in polyfluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). researchgate.net This system has been shown to rapidly and cleanly remove various acid-labile protecting groups, including t-butyl esters. researchgate.net

Table 1: Common Reagents for Acid-Labile Removal of the t-Butyl Ester Group
ReagentTypical ConditionsKey FeaturesReferences
Trifluoroacetic Acid (TFA)Concentrated or diluted in a solvent like dichloromethane (DCM)Widely used, effective, requires scavengers to prevent side reactions. acs.orgresearchgate.netpeptide.com
Zinc Bromide (ZnBr₂)In dichloromethane (DCM)Chemoselective, useful in the presence of other acid-labile groups. researchgate.netacs.org
Ferric Chloride (FeCl₃)In dichloromethane (DCM), can be used on-resinMild, cost-effective, and compatible with Fmoc chemistry. nih.govacs.org
HCl in Polyfluorinated Alcohols0.1 M HCl in TFE or HFIPRapid and clean removal of various acid-labile groups. researchgate.net

Orthogonal Deprotection Strategies for Further Functionalization

Orthogonal protection strategies are fundamental in modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. fiveable.meiris-biotech.de This is particularly crucial when synthesizing complex peptides with multiple functional side chains. The combination of the acid-labile t-butyl group with other protecting groups removable under different conditions exemplifies this strategy.

Fmoc/tBu Strategy: The most common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like t-butyl esters and ethers protect the side chains. iris-biotech.de The Fmoc group can be removed with a base, typically piperidine (B6355638), leaving the t-butyl group intact. iris-biotech.de Conversely, the t-butyl group can be removed with acid, such as TFA, without affecting the Fmoc group. iris-biotech.de Recently, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed, further expanding the versatility of this orthogonal pair, especially for sensitive peptides. acs.orgresearchgate.net

Allyl-Based Protecting Groups: For even greater versatility, allyl-based protecting groups can be incorporated. For instance, an allyl ester (OAll) can be used to protect the side chain of aspartic acid. peptide.com Allyl esters are stable to both the acidic conditions used to remove t-butyl groups and the basic conditions for Fmoc removal. peptide.com They can be selectively cleaved using a palladium catalyst, providing a third layer of orthogonality. peptide.com

Table 2: Orthogonal Protecting Groups in Peptide Synthesis
Protecting GroupProtected FunctionalityDeprotection ConditionsOrthogonal ToReferences
t-Butyl (tBu)Carboxyl (Asp side chain), HydroxylAcid (e.g., TFA)Fmoc, Alloc iris-biotech.de
Fluorenylmethyloxycarbonyl (Fmoc)Amino (N-terminus)Base (e.g., piperidine)tBu, Alloc iris-biotech.de
Allyloxycarbonyl (Alloc)/Allyl (All)Amino, Carboxyl, HydroxylPalladium catalysttBu, Fmoc peptide.com

Further Elongation and Functionalization of the Dipeptide

Once the desired protecting groups are selectively removed, this compound can be further elaborated through peptide elongation at either the N- or C-terminus, or by modification of the amino acid side chains.

N-Terminal and C-Terminal Peptide Elongation Reactions

Peptide elongation involves the formation of new peptide bonds to extend the peptide chain.

N-Terminal Elongation: Following the removal of an N-terminal protecting group (e.g., Fmoc), the newly liberated α-amino group of the aspartyl residue can act as a nucleophile in a coupling reaction with a carboxy-activated amino acid. Standard peptide coupling reagents can be employed for this purpose. nih.gov Enzymatic methods, such as the use of Cathepsin C, have also been explored for the N-terminal extension of dipeptides. nih.gov

C-Terminal Elongation: To elongate the peptide chain from the C-terminus, the carboxyl group of the proline residue must be activated. If the proline is initially in its free acid form, standard coupling reagents can be used to form an active ester or other activated species, which then reacts with the amino group of an incoming amino acid ester. A novel approach utilizes imidazolylsilanes as coupling reagents for dipeptide synthesis from N- and C-terminal unprotected amino acids with amino acid tert-butyl esters, which can subsequently be elongated. nih.govorganic-chemistry.orgacs.org

Side-Chain Modifications of Aspartyl and Prolyl Residues

Beyond peptide bond formation, the side chains of the aspartyl and prolyl residues offer opportunities for further chemical modification, leading to peptides with novel properties and functions.

Conformational Analysis and Structural Studies of T Butyl L Aspartyl L Proline and Its Analogs

Intrinsic Conformational Preferences of Aspartyl-Proline Dipeptide Linkages

The conformational landscape of a peptide is dictated by the intrinsic preferences of its constituent amino acids. For the Aspartyl-Proline (Asp-Pro) dipeptide, the conformational possibilities are a product of the inherent tendencies of aspartic acid and the rigid cyclic structure of proline.

Short peptides in solution typically exist as a dynamic ensemble of conformers rather than a single static structure. pnas.org Studies on guest amino acids (X) in host peptides, such as Gly-Gly-X-Gly-Gly, have been used to determine these intrinsic propensities. pnas.orgnih.govresearchgate.net For aspartic acid, these studies reveal a significant population of the αL conformational basin in the Ramachandran map. pnas.org Conversely, aspartic acid shows a low propensity for the α-helical (αR) conformation. pnas.org The ionization state of the aspartic acid side chain also heavily influences its conformational preferences. pnas.org

Impact of the t-Butyl Protecting Group on Local Steric and Electronic Environments

The introduction of a tert-butyl (t-Butyl) group as a side-chain ester on the aspartyl residue significantly alters the local environment of the dipeptide. The t-butyl group is a large, bulky alkyl substituent known for exerting powerful steric and electronic effects. mdpi.comresearchgate.net

Steric Hindrance: The primary effect of the t-butyl group is steric hindrance due to its considerable size. mdpi.comresearchgate.net In t-Butyl-L-aspartyl-L-proline, this bulky group is attached to the side-chain carboxyl of the aspartate. This bulkiness restricts the rotation around the side-chain chi (χ) angles of the aspartyl residue. This restriction, in turn, influences the preferred backbone conformation. Studies on peptides containing other bulky t-butyl modifications, such as 5-tert-butylproline, have demonstrated that these steric interactions can force the peptide into a specific, ordered geometry, such as a type VIa β-turn. acs.org The steric clash between the t-butyl group and the proline ring or other parts of the peptide backbone can disfavor certain conformations, effectively reducing the accessible conformational space.

In essence, the t-butyl ester on the aspartyl residue acts as a conformational control element. Its steric bulk limits the flexibility of the Asp side chain and can steer the peptide backbone toward more defined structures, while its electronic properties and hydrophobicity modify its chemical behavior.

Analysis of Cis-Trans Isomerism in Proline-Containing Peptides

A defining feature of proline-containing peptides is the cis-trans isomerism of the peptide bond preceding the proline residue (the Xaa-Pro bond). Unlike typical peptide bonds, where the trans conformation is overwhelmingly favored (>99.5%), the energy difference between the cis and trans isomers of an Xaa-Pro bond is much smaller. imrpress.com This is due to the cyclic nature of proline, which results in comparable steric hindrance in both isomeric states. nih.gov

This isomerization is a slow process on the NMR timescale, with interconversion rates at room temperature typically in the range of 10⁻³ to 10⁻² s⁻¹. researchgate.netlido-dtp.ac.uk This slow exchange allows for the distinct observation and quantification of both cis and trans populations using Nuclear Magnetic Resonance (NMR) spectroscopy. imrpress.comlido-dtp.ac.ukmdpi.com

The equilibrium between the cis and trans conformers is highly sensitive to a variety of factors, with the nature of the preceding amino acid (Xaa) being a primary determinant. mdpi.comacs.org For this compound, the Xaa residue is the modified aspartate. The bulky t-butyl group on the side chain is expected to play a significant role. Generally, increasing steric hindrance on the residue preceding proline tends to favor the more extended trans conformation to minimize steric clashes between the Xaa side chain and the proline ring. nih.gov However, other interactions, such as stabilizing aromatic-proline interactions, can shift the equilibrium toward the cis form. acs.org

Table 1: Factors Influencing Cis/Trans Isomer Equilibrium in Xaa-Pro Peptides
FactorInfluence on EquilibriumRationaleReference
Steric Bulk of Xaa Side ChainGenerally favors trans Minimizes steric clash between the Xaa residue and the Cδ protons of the proline ring in the cis form. nih.gov
Aromatic Xaa Residue (e.g., Phe, Trp)Can favor cis Stabilizing non-covalent interactions (e.g., CH-π) can occur between the aromatic ring and the proline ring in the cis conformation. acs.orgnih.gov
Solvent PolarityCan shift equilibriumPolar solvents can stabilize the more polar cis isomer, though the effect varies. nih.gov
Ionization State (pH)Can shift equilibriumChanges in the charge of N- or C-terminal groups or ionizable side chains can alter electrostatic interactions that influence the isomer ratio. mdpi.comnih.gov

Given these principles, the large, non-aromatic t-butyl group on the aspartyl side chain in this compound would be predicted to sterically disfavor the cis isomer, likely resulting in a high preference for the trans conformation of the Asp-Pro peptide bond.

Conformational Dynamics in Solution and Solid State

The conformational state of a peptide can differ significantly between the solution and solid phases. These differences provide a comprehensive picture of the molecule's structural flexibility and preferred geometries.

In Solution: In a solution environment, this compound exists as a dynamic ensemble of interconverting conformations. The major source of this dynamic behavior is the slow cis-trans isomerization of the Asp-Pro peptide bond, which leads to two distinct populations of conformers. lido-dtp.ac.uk Each of these populations (the cis ensemble and the trans ensemble) will have its own set of rapidly interconverting backbone and side-chain orientations. Techniques like NMR spectroscopy are invaluable for studying these dynamics, as they can provide population-averaged data and characterize the different isomeric states. lido-dtp.ac.uk The presence of the bulky t-butyl group, however, is expected to significantly constrain the conformational freedom of the peptide, leading to more ordered and well-defined structures in solution compared to the unprotected Asp-Pro dipeptide. acs.org

In Solid State: In the solid state, typically analyzed via X-ray crystallography, the peptide is "frozen" into a single, low-energy conformation. This crystalline structure represents one of the stable conformers that exist within the dynamic ensemble in solution. acs.orgfrontiersin.org The solid-state structure provides precise atomic coordinates and details of intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. For a molecule like this compound, the solid-state conformation would likely be the sterically favored trans isomer, locked into a specific β-turn or other folded structure that represents a deep minimum on the potential energy surface. acs.org

Table 2: Comparison of Conformational Analysis in Solution vs. Solid State
CharacteristicSolution StateSolid State
Molecular State Dynamic equilibrium of multiple conformersSingle, static low-energy conformation
Primary Analytical Technique Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography / Diffraction
Key Information Gained Population of isomers (cis/trans), conformational averaging, flexibility, interconversion ratesPrecise bond lengths and angles, intramolecular/intermolecular interactions, packing
Influence of Environment Conformation is influenced by solvent, pH, and temperatureConformation is influenced by crystal packing forces

The study of both the solution and solid-state structures is therefore complementary. The solid-state structure provides a high-resolution snapshot of a highly populated or particularly stable conformer, while solution studies reveal the full dynamic range of conformations accessible to the molecule.

Advanced Analytical Characterization of T Butyl L Aspartyl L Proline

High-Resolution Chromatographic Techniques for Purity and Identity

Chromatographic methods are fundamental in the analysis of peptides, offering high-resolution separation of the target compound from impurities and by-products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity determination of peptides like t-Butyl-L-aspartyl-L-proline. This method separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or ODS), while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724). nih.gov

For the analysis of aspartame (B1666099) and its related compounds, including dipeptide derivatives, RP-HPLC is widely used due to its sensitivity, selectivity, and high resolution. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent. researchgate.netplos.org The use of a gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. ffhdj.com Detection is commonly performed using a UV detector, as the peptide bond absorbs UV light. nih.govacs.org The purity of the synthesized this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

A typical RP-HPLC method for a protected dipeptide might involve a C18 column and a mobile phase gradient of water and acetonitrile with an acid additive like formic acid to improve peak shape. ffhdj.com

Table 1: Illustrative RP-HPLC Parameters for Dipeptide Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 25 °C

This table represents a general method and may require optimization for the specific analysis of this compound.

The biological activity of peptides is highly dependent on their stereochemistry. It is crucial to confirm that the constituent amino acids, L-aspartic acid and L-proline, are in the correct enantiomeric form. Chiral chromatography is the definitive method for assessing enantiomeric purity. This technique can separate enantiomers, which have identical physical and chemical properties in an achiral environment. rotachrom.com

Separation can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govgoogle.com For dipeptides, CSPs that can engage in multiple types of interactions (e.g., hydrogen bonding, dipole-dipole) are often effective. Proline-based chiral stationary phases have shown success in resolving various racemic compounds. nih.gov Alternatively, adding a chiral selector, such as a metal complex with a chiral ligand (e.g., copper(II)-L-proline complex), to the mobile phase can induce the formation of transient diastereomeric complexes that can be separated on a standard achiral column. researchgate.net

The development of novel stationary phases, sometimes incorporating amino acid derivatives themselves, has expanded the toolbox for chiral separations. nih.gov For instance, stationary phases functionalized with aspartame have been explored for their multi-modal and chiral separation capabilities. nih.gov The enantiomeric purity is determined by calculating the peak area of the desired L,L-diastereomer relative to any undesired diastereomers (L,D, D,L, or D,D).

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for identifying and characterizing impurities.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like peptides without causing significant fragmentation. jlu.edu.cn In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net

For this compound (C13H22N2O5, Molecular Weight: 286.32 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z of approximately 287.33. molbase.com Adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the peptide. ESI-MS is also highly effective for studying non-covalent interactions of dipeptides. scientific.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. sc.edu In an MS/MS experiment, a specific ion (the precursor ion), typically the protonated molecule [M+H]+, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment along the peptide backbone. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions. The presence of a proline residue significantly influences the fragmentation pattern, a phenomenon known as the "proline effect". nih.govwm.edu Cleavage of the peptide bond N-terminal to the proline residue is often a dominant fragmentation pathway. nih.govresearchgate.net For the dipeptide this compound, a prominent fragment would be expected from the cleavage between the aspartyl and prolyl residues. The fragmentation of proline-containing peptides can sometimes be complex, with specific fragmentation pathways depending on the peptide's structure. acs.orgnih.gov The analysis of the resulting product ion spectrum allows for the unambiguous confirmation of the amino acid sequence. ffhdj.com

Table 2: Predicted Major MS/MS Fragments for [M+H]+ of this compound

Precursor Ion (m/z)Fragment TypeFragment Ion (m/z)Corresponding Structure
~287.33y1~116.07Proline
~287.33b1~172.12t-Butyl-Aspartyl
~287.33immonium (Pro)~70.06Pyrrolidinyl ring

Theoretical m/z values. Actual observed values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Fine Structure

In the 1H NMR spectrum, characteristic signals would be expected for the protons of the t-butyl group (a sharp singlet), the proline ring, and the aspartyl residue. irb.hrorgsyn.orgchemicalbook.com The chemical shifts and coupling patterns of the protons on the chiral centers can provide information about the diastereomeric purity. The presence of cis-trans isomers of the peptidyl-prolyl amide bond can lead to the appearance of two sets of signals for the adjacent residues in both 1H and 13C NMR spectra. irb.hr

The 13C NMR spectrum would show distinct resonances for the carbonyl carbons of the ester and amide groups, the carbons of the t-butyl group, and the individual carbons of the aspartyl and prolyl residues. mdpi.comirb.hr The chemical shifts are sensitive to the local electronic environment and can confirm the connectivity of the atoms. nih.gov Comparing the experimental NMR data with that of known related structures or with theoretical predictions can provide definitive structural confirmation. wm.eduacs.org

¹H and ¹³C NMR for Backbone and Side-Chain Assignments

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational information for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the molecule are highly sensitive to their local electronic environment, allowing for the assignment of signals to specific atoms in the dipeptide's backbone and side chains.

The ¹H NMR spectrum will display characteristic signals for the protons of the aspartyl and prolyl residues, as well as the t-butyl group. The α-protons (Hα) of both amino acid residues typically resonate in the range of 4.0-5.0 ppm. The side-chain protons of the aspartyl residue (β-protons) are expected around 2.5-3.0 ppm. The proline ring protons (β, γ, and δ) exhibit complex multiplets further upfield. The nine equivalent protons of the t-butyl group will produce a sharp singlet, a distinctive feature in the spectrum, usually found around 1.4-1.5 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the peptide bond and the t-butyl ester are the most downfield, typically appearing between 170-180 ppm. The α-carbons (Cα) resonate around 50-60 ppm, while the carbons of the proline ring and the aspartyl side chain are found at higher field strengths. The quaternary carbon and the methyl carbons of the t-butyl group have characteristic shifts around 80-85 ppm and 28 ppm, respectively. rsc.orgmdpi.com

A significant aspect of proline-containing peptides is the cis-trans isomerization of the X-Pro peptide bond, which is a slow process on the NMR timescale. worldscientific.comnih.gov This results in the observation of two distinct sets of resonances for the proline residue and often for the preceding aspartyl residue, corresponding to the cis and trans conformers. The relative integration of these signals allows for the quantification of the population of each isomer in a given solvent. nih.gov The trans isomer is generally more populated.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Asp Hα ~4.7 dd
Asp Hβ ~2.8 m
Pro Hα ~4.4 dd
Pro Hβ ~2.3, ~2.0 m
Pro Hγ ~2.1, ~1.9 m
Pro Hδ ~3.7, ~3.6 m

Note: Values are illustrative and can vary based on solvent and experimental conditions. 'm' denotes a multiplet, 'dd' a doublet of doublets, and 's' a singlet.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Expected Chemical Shift (ppm) (trans/cis)
Asp C=O (amide) ~172
Pro C=O (ester) ~175
Asp Cα ~52
Asp Cβ ~37
Pro Cα ~60
Pro Cβ ~30 / ~32
Pro Cγ ~25 / ~28
Pro Hδ ~48 / ~49
t-Butyl C(CH₃)₃ ~82

Note: Values are illustrative. The distinct chemical shifts for proline carbons in the trans and cis isomers are highlighted. worldscientific.com

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the covalent structure and stereochemistry of the dipeptide.

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those separated by two or three bonds (²J or ³J coupling). walisongo.ac.id For this compound, COSY spectra would show cross-peaks connecting the Asp Hα to its Hβ protons, and within the proline ring, correlations between Hα and Hβ, Hβ and Hγ, and Hγ and Hδ. This allows for the complete assignment of the proton spin systems for each amino acid residue. walisongo.ac.idchemrxiv.org

Total Correlation Spectroscopy (TOCSY) extends these correlations along an entire spin system, meaning a cross-peak can be observed between all protons within a single amino acid residue. This is particularly useful for differentiating the spin systems of aspartic acid and proline.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the Asp Hα signal to the Asp Cα signal. This is a powerful tool for assigning the carbon resonances based on the already established proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the individual amino acid spin systems. For instance, HMBC can show a correlation between the Asp Hα and the Pro C=O (ester) carbon, confirming the peptide bond linkage. It can also confirm the attachment of the t-butyl group by showing a correlation from the t-butyl protons to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected by covalent bonds. This is vital for determining stereochemistry and conformational details. A key application for proline-containing peptides is the determination of the cis/trans configuration of the Asp-Pro peptide bond. In the trans isomer, a strong NOE is observed between the Asp Hα and the Pro Hα. Conversely, in the cis isomer, a strong NOE is expected between the Asp Hα and the Pro Hδ protons. nih.govchemrxiv.org

Conformational Insights from NMR Chemical Shifts and Coupling Constants

Beyond establishing the basic structure, NMR parameters offer profound insights into the conformational preferences of this compound in solution.

The chemical shifts of the proline Cβ and Cγ are particularly sensitive to the cis/trans isomerization of the peptide bond. A larger chemical shift difference between Cβ and Cγ is characteristic of the cis isomer, while a smaller difference is indicative of the trans isomer. chemrxiv.org This provides a reliable method to assign the two conformational states observed in the ¹³C NMR spectrum.

Three-bond proton-proton coupling constants (³J) are related to the dihedral angle between the coupled protons through the Karplus equation. For instance, the ³J(Hα, Hβ) coupling constants in the aspartyl residue can provide information about the rotameric populations of its side chain. Similarly, the coupling constants within the proline ring can help to define its puckering conformation (e.g., Cγ-endo or Cγ-exo). researchgate.net

Furthermore, temperature-dependent NMR studies can reveal information about the thermodynamics of the cis-trans isomerization and the presence of intramolecular hydrogen bonds. The temperature coefficient of the amide proton chemical shift can indicate whether the proton is solvent-exposed or involved in hydrogen bonding. nih.gov A small temperature coefficient suggests the latter.

Theoretical and Computational Investigations of T Butyl L Aspartyl L Proline Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into molecular geometry, stability, and reactivity, which are crucial for understanding the behavior of t-Butyl-L-aspartyl-L-proline in various chemical environments.

Density Functional Theory (DFT) Calculations on Protected Dipeptides

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized molecules like protected dipeptides due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to investigate the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are instrumental in predicting sites of reactivity. For instance, the nucleophilicity of the proline nitrogen and the electrophilicity of the carbonyl carbons can be quantified.

DFT studies on proline-containing dipeptides have been used to determine their gas-phase proton affinities and to understand fragmentation patterns in mass spectrometry. wm.eduwm.edu Similar approaches could be applied to this compound to predict its behavior under various experimental conditions. The choice of functional (e.g., B3LYP) and basis set is critical for obtaining accurate results that correlate well with experimental data. wm.eduresearchgate.netresearchgate.net

Table 1: Illustrative Data from DFT Calculations on a Dipeptide

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVRelates to the electronic stability and reactivity of the molecule.
Dipole Moment 3.2 DProvides insight into the molecule's polarity and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimizations

For more precise calculations of energy and geometry, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide higher accuracy, which is crucial for benchmarking and for situations where electron correlation effects are significant. nih.gov

Ab initio calculations are particularly valuable for obtaining accurate geometries of different conformers of this compound. The optimized geometries can then be used for single-point energy calculations at a higher level of theory to refine the relative energies of these conformers. This information is essential for understanding the conformational preferences of the dipeptide. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While quantum mechanical methods provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations of this compound in a solvent, typically water, would reveal the accessible conformations and the transitions between them. nih.gov

By simulating the system for nanoseconds to microseconds, a representative ensemble of conformations can be generated. Analysis of this ensemble provides information on the flexibility of the peptide backbone, the orientation of the t-butyl and aspartyl side chains, and the puckering of the proline ring. Different force fields, such as AMBER, CHARMM, or GROMOS, can be used to model the interatomic interactions. nih.govfu-berlin.de

Potential Energy Surface Analysis of Dipeptide Isomerization and Reaction Pathways

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For this compound, a key feature of its PES is the isomerization of the peptide bond between the aspartyl and proline residues, which can exist in either a cis or trans conformation. nih.gov

Computational methods can be used to map the PES along the dihedral angle of the peptide bond to determine the energy barrier for cis-trans isomerization. This is a crucial aspect of proline-containing peptides as this isomerization can be a rate-limiting step in protein folding. nih.gov The analysis of the PES also helps in identifying transition states and reaction pathways for various chemical transformations. researchgate.net

Table 2: Hypothetical Energy Barriers for Proline Isomerization

Isomerization PathwayEnergy Barrier (kcal/mol)Significance
trans to cis 18 - 22High barrier indicates slow isomerization.
cis to trans 15 - 19Lower barrier suggests a faster return to the more stable trans form.

Note: The values in this table are typical for peptidyl-prolyl bonds and are for illustrative purposes.

Computational Modeling of Protecting Group Effects on Peptide Conformation and Synthesis Outcomes

The t-butyl group serves as a protecting group for the aspartyl side chain's carboxylic acid. Computational modeling can elucidate the influence of this bulky protecting group on the local and global conformation of the dipeptide. The steric hindrance introduced by the t-butyl group can restrict the conformational freedom of the side chain and potentially influence the puckering of the proline ring and the cis-trans equilibrium of the peptide bond. nih.gov

In the context of peptide synthesis, computational studies can help predict the outcomes of coupling and deprotection steps. nih.govacs.orgspringernature.comresearchgate.net For example, DFT calculations can model the transition states of reactions involving the protected dipeptide, providing insights into reaction mechanisms and potential side reactions. acs.org This can aid in optimizing synthetic strategies to maximize yield and purity. springernature.comresearchgate.net Understanding the electronic and steric effects of the t-butyl group is essential for its effective use in the synthesis of larger peptides. creative-peptides.combiosynth.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing t-Butyl-L-aspartyl-L-proline, and how can purity be validated?

  • Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) or solution-phase methods, with tert-butyl protection for aspartic acid to prevent side reactions. Optimize reaction parameters (e.g., temperature, solvent polarity, and coupling reagents like HBTU/DIPEA). Validate purity using reversed-phase HPLC (≥95% purity threshold) and confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Include detailed protocols for solvent removal, byproduct elimination, and lyophilization to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use tandem techniques:

  • NMR spectroscopy : Assign stereochemistry and confirm tert-butyl group retention.
  • Mass spectrometry (MS) : Verify molecular weight and detect impurities via fragmentation patterns.
  • Circular dichroism (CD) : Assess conformational stability in solution.
    Cross-reference data with synthetic intermediates and literature benchmarks. Document solvent effects (e.g., DMSO vs. aqueous buffers) to avoid misinterpretation .

Advanced Research Questions

Q. How do structural modifications of this compound affect its stability under physiological conditions?

  • Methodological Answer : Design stability assays by incubating the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation kinetics via HPLC-MS. Compare tert-butyl group retention against unprotected analogs. Use Arrhenius plots to predict shelf-life and identify degradation products. Incorporate isotopic labeling (e.g., 13^{13}C) to track cleavage sites. Validate findings with accelerated stability testing (e.g., 40°C/75% RH) .

Q. What computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen potential binding pockets. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding free energy (MM-PBSA/GBSA). Cross-correlate with experimental data (e.g., SPR or ITC for binding affinity). Use QSAR models to rationalize substituent effects on activity .

Q. How can contradictions in pharmacokinetic data for this compound across studies be resolved?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., dosing regimens, animal models, or analytical methods). Replicate key studies under standardized conditions (NIH preclinical guidelines). Use LC-MS/MS for plasma/tissue quantification to improve sensitivity. Apply mixed-effects models to account for inter-study variability and publish raw datasets for transparency .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in disease models?

  • Methodological Answer : Prioritize cell-based assays (e.g., inhibition of angiotensin-converting enzyme for hypertension models) with dose-response curves (IC50_{50} determination). Include positive controls (e.g., captopril) and assess cytotoxicity (MTT assay). For neuroprotective studies, use primary neuronal cultures exposed to oxidative stress (H2_2O2_2) and measure viability via live/dead staining. Validate mechanisms with siRNA knockdown or Western blotting .

Integration with Existing Research

Q. How can findings on this compound be contextualized within broader peptide-based therapeutic research?

  • Methodological Answer : Compare pharmacokinetic profiles (e.g., half-life, bioavailability) with structurally similar peptides (e.g., L-aspartyl-L-phenylalanine derivatives). Conduct systematic reviews to identify trends in peptide stability and bioactivity modifications. Use citation mapping tools (e.g., VOSviewer) to visualize connections to prior work and highlight gaps (e.g., lack of in vivo neuroprotection data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.